molecular formula C15H18ClNO2 B14594367 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid CAS No. 61205-70-7

1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid

Cat. No.: B14594367
CAS No.: 61205-70-7
M. Wt: 279.76 g/mol
InChI Key: MTBHKSNRPKKBDV-UHFFFAOYSA-N
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Description

1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a chlorohexyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid typically involves the reaction of 1H-indole-2-carboxylic acid with 6-chlorohexyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indole-2-methanol .

Scientific Research Applications

1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The chlorohexyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The indole ring is known to interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(6-Chlorohexyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorohexyl group and the carboxylic acid group on the indole ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

61205-70-7

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

1-(6-chlorohexyl)indole-2-carboxylic acid

InChI

InChI=1S/C15H18ClNO2/c16-9-5-1-2-6-10-17-13-8-4-3-7-12(13)11-14(17)15(18)19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,19)

InChI Key

MTBHKSNRPKKBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCCCCl)C(=O)O

Origin of Product

United States

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